1-(furan-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane
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Overview
Description
Furan-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a furan ring, an imidazole ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of a diamine with a diacid chloride.
Coupling Reactions: The final step involves coupling the furan, imidazole, and diazepane rings through sulfonylation and other coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and imidazole rings.
Reduction: Reduction reactions can occur at the sulfonyl group and other functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonyl group can lead to the formation of thiols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes and receptors.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving the imidazole and diazepane rings.
Industrial Applications: The compound can be used in the development of new materials and catalysts, particularly those involving heterocyclic chemistry.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand for metal ions, while the diazepane ring can interact with biological membranes and proteins. The sulfonyl group can also participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone: is similar to other compounds containing furan, imidazole, and diazepane rings, such as:
Uniqueness
The uniqueness of 1-(furan-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
furan-2-yl-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-16-10-13(15-11-16)23(20,21)18-6-3-5-17(7-8-18)14(19)12-4-2-9-22-12/h2,4,9-11H,3,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMYBLDZQIEPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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